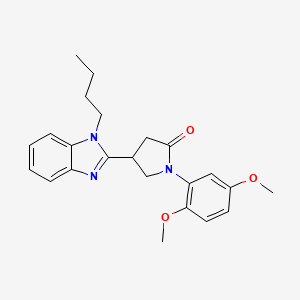
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C14H10F2O . It is a derivative of ethanone, where one hydrogen atom of the ethanone is replaced by a 3-fluorophenyl group and another hydrogen atom is replaced by a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” consists of two phenyl rings attached to an ethanone group . Each phenyl ring has a fluorine atom attached, one at the 3-position and the other at the 4-position . The exact 3D structure can be viewed using appropriate software .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” include a molecular weight of 232.225 Da . Other properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index can be determined under specific conditions .Applications De Recherche Scientifique
Enantioselective Synthesis and Biocatalysis
- Enantioselective Synthesis: This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which has implications in HIV protection. Its enantioselective synthesis is achieved through biocatalysis using Daucus carota cells, highlighting its significance in medicinal chemistry and drug development (ChemChemTech, 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Research includes the synthesis of novel compounds from 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone derivatives. These compounds exhibit notable antimicrobial properties, which is significant for developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).
Molecular Structure Analysis
- Crystal Structure Analysis: Investigations into the crystal structure of derivatives of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone provide insights into molecular conformations and interactions, essential for understanding the compound's behavior in various applications (Acta Crystallographica Section E, 2012).
Advancements in Synthesis Methods
- Sonochemical Synthesis: The compound has been used in the synthesis of chalcones, with research showing that sonochemical methods offer a more efficient and energy-saving approach compared to conventional methods (Ultrasonics Sonochemistry, 2011).
Versatility in Chemical Reactions
- Synthesis of Bicyclic Systems: The compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines and other bicyclic systems. This demonstrates its versatility in preparing combinatorial libraries and exploring scaffold decoration in medicinal chemistry (Heterocycles, 2008).
Spectroscopic Analysis
- FT-IR and HOMO-LUMO Analysis: Research on the compound's derivatives has been conducted using FT-IR, HOMO-LUMO, and MEP analysis. Such studies are crucial for understanding electronic properties and reactivity, which have implications in materials science and drug design (Spectrochimica Acta Part A, 2015).
Application in Medicinal Chemistry
- Cholesterol Absorption Inhibition: Derivatives of this compound have been designed as potent inhibitors of cholesterol absorption, highlighting its role in developing new therapeutic agents (Journal of Medicinal Chemistry, 1998).
Solid-Liquid Phase Equilibrium
- Phase Diagram Research: The compound is used in the study of phase diagrams, which is crucial for understanding its solubility and crystallization behavior, relevant in the pharmaceutical and chemical industries (The Journal of Chemical Thermodynamics, 2019).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHVPUTYTIBCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(tert-butyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2560288.png)
![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)
![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)
![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)
![Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2560299.png)
![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)
![1-(4-Cyano-2-{4-[(diethylamino)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2560302.png)
![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2560306.png)